Kynurenic Acid

neuropharmacology excitatory amino acid antagonism structure-activity relationship

Procure Kynurenic acid (KYNA, CAS 13593-94-7) as the irreplaceable, low-potency reference standard (ED₅₀ ≈ 181 μM) for glycine-site NMDA antagonist SAR programs. It uniquely enables NR2A- vs. NR2B-subunit discrimination and GPR35/AhR dual agonism studies—activities absent in high-potency chlorinated analogs. Essential for LC-MS/MS analytical method validation (≥98% purity; 100 mM water solubility as sodium salt). Verify target engagement experimentally; no single analog replicates its polypharmacology.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 13593-94-7
Cat. No. B086020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKynurenic Acid
CAS13593-94-7
SynonymsAcid, Kynurenic
Kynurenate
Kynurenic Acid
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O
InChIInChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)
InChIKeyHCZHHEIFKROPDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>28.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Kynurenic Acid (CAS 13593-94-7): Baseline Characteristics and Pharmacological Classification for Scientific Procurement


Kynurenic acid (KYNA, CAS 13593-94-7) is an endogenous tryptophan metabolite of the kynurenine pathway that functions as a broad-spectrum antagonist of ionotropic excitatory amino acid receptors [1]. It acts primarily at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor complex, but also inhibits α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) and kainate receptors at higher concentrations, while demonstrating additional modulatory activity at α7 nicotinic acetylcholine receptors (nAChRs) and agonist activity at G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR) [2]. KYNA is characterized by poor blood-brain barrier (BBB) permeability, which has driven extensive development of prodrug strategies and synthetic analogs with enhanced CNS penetrance and receptor selectivity [3]. As a chemical tool and reference standard, KYNA serves as the prototypical scaffold from which numerous potent and selective glycine-site NMDA receptor antagonists, including 7-chlorokynurenic acid and 5,7-dichlorokynurenic acid, have been derived [4].

Why Kynurenic Acid (CAS 13593-94-7) Cannot Be Interchanged with In-Class Analogs or Related Kynurenine Pathway Metabolites


Kynurenic acid (KYNA) cannot be generically substituted with closely related kynurenine pathway metabolites or synthetic KYNA derivatives due to profound quantitative divergence in receptor selectivity profiles, potency ranges, and functional CNS accessibility. The endogenous tryptophan metabolites picolinic acid and xanthurenic acid, despite sharing the same biosynthetic pathway, exhibit at least 15-fold lower potency in hippocampal synaptic inhibition assays relative to KYNA, with xanthurenic acid demonstrating no measurable antagonist activity in the same experimental systems [1]. More critically, the synthetic chlorinated derivatives 7-chlorokynurenic acid (7-Cl-KYNA) and 5,7-dichlorokynurenic acid (5,7-Cl₂-KYNA) achieve glycine-site NMDA receptor antagonism with IC₅₀ values in the nanomolar range, representing a >100-fold enhancement in potency compared to the parent compound KYNA, while simultaneously altering BBB permeability characteristics that fundamentally modify their experimental utility profiles [2]. Furthermore, KYNA's unique polypharmacology—simultaneously engaging NMDA, AMPA, α7 nAChR, GPR35, and AhR targets at distinct, quantifiable concentration thresholds—creates a receptor engagement fingerprint that no single in-class analog replicates, rendering cross-compound substitution scientifically invalid without explicit experimental validation of the specific target interaction under investigation [3].

Kynurenic Acid (CAS 13593-94-7): Quantified Differentiation Evidence Against Comparator Compounds for Scientific Selection


Kynurenic Acid Exhibits At Least 15-Fold Higher Hippocampal Antagonist Potency Compared to Picolinic Acid and Structural Analogs

In rat hippocampal slice electrophysiology experiments comparing eight kynurenic acid analogues, kynurenic acid (KYNA) demonstrated antagonist activity that exceeded that of quinaldic acid, 4-hydroxyquinoline, 4-hydroxypicolinic acid, L-kynurenine, and picolinic acid by at least 15-fold across all synaptic pathways tested [1]. Xanthurenic acid, another kynurenine pathway metabolite, was completely inactive in the pathways tested, while quinolinic acid and dipicolinic acid exhibited agonist activity with IC₅₀ values of approximately 400 μM and 2500 μM, respectively [1]. These data establish that the 2-carboxyl group, the 4-hydroxy moiety, and the unsubstituted second aromatic ring are essential structural determinants for the antagonist activity profile exhibited by kynurenate, and that substitution in at least one position on the aromatic ring abolishes functional activity [1].

neuropharmacology excitatory amino acid antagonism structure-activity relationship

Kynurenic Acid Demonstrates Subunit-Selective NMDA Receptor Antagonism with 4.3-Fold Preference for NR1a/NR2A over NR1a/NR2B Receptors

Whole-cell patch-clamp electrophysiology recordings in recombinant human NMDA receptor systems revealed that kynurenic acid (kynA) exhibits subunit-dependent antagonist potency, with an IC₅₀ of 158 μM at NR1a/NR2A receptors compared to 681 μM at NR1a/NR2B receptors in the presence of 30 μM glycine, representing a 4.3-fold selectivity for the NR2A-containing subtype [1]. This differential sensitivity contrasts with the chlorinated KYNA derivatives 7-Cl-KYNA and 5,7-Cl₂-KYNA, which demonstrate substantially enhanced potency at the glycine site (IC₅₀ values of 0.56 μM and K_B 65 nM, respectively) but have not been reported to exhibit comparable subunit-selective discrimination in functional assays [2][3].

NMDA receptor pharmacology subunit selectivity electrophysiology

Kynurenic Acid Exhibits 181 μM Functional NMDA Antagonist ED₅₀ in Cortical Wedge Preparations, Establishing Baseline Potency for Glycine-Site Antagonist Benchmarking

In cortical wedge preparations assessing functional NMDA receptor antagonism, kynurenic acid (KYNA) inhibited NMDA-induced depolarizations with an estimated ED₅₀ of 181 μM [1]. This value establishes the baseline functional potency against which the enhanced activity of synthetic glycine-site antagonists is quantitatively measured: 7-chlorokynurenic acid (7-Cl-KYNA) exhibits an IC₅₀ of 0.56 μM at the strychnine-insensitive glycine binding site, representing a >320-fold increase in binding affinity [2], while 5,7-dichlorokynurenic acid (5,7-Cl₂-KYNA) achieves a K_B of 65 nM, corresponding to a >2,700-fold enhancement in functional antagonist potency relative to KYNA [3]. These quantitative relationships underscore that KYNA serves as the essential low-potency reference compound for calibrating the activity of novel glycine-site antagonists and for establishing structure-activity relationships in medicinal chemistry optimization programs [1].

NMDA receptor antagonism functional pharmacology neuroprotection

Kynurenic Acid Functions as a GPR35 Agonist with EC₅₀ of 3.3-39 μM, a Pharmacological Activity Absent in Picolinic and Xanthurenic Acids

Kynurenic acid (KYNA) acts as an agonist at the orphan G protein-coupled receptor GPR35 (CXCR8), stimulating intracellular Ca²⁺ mobilization in GPR35-transfected CHO cells with an EC₅₀ of 3.3 μM [1], with additional studies reporting EC₅₀ values ranging from 39 μM depending on assay format [2]. This GPR35 agonism is a distinct pharmacological activity that is not shared by the closely related kynurenine pathway metabolites picolinic acid or xanthurenic acid, which function as metal ion chelators or are pharmacologically inactive at excitatory amino acid receptors, respectively [3]. In contrast to KYNA's GPR35 agonist activity, the synthetic glycine-site antagonists 7-Cl-KYNA and 5,7-Cl₂-KYNA have not been systematically characterized for GPR35 interactions, as their development focused exclusively on enhancing NMDA receptor glycine-site affinity [4].

GPR35 agonism orphan GPCR immunomodulation

Kynurenic Acid Activates the Aryl Hydrocarbon Receptor at Physiologically Relevant Concentrations (EC₂₅ ≈ 104 nM), Distinguishing It from Chlorinated Analogs with Primarily NMDA Receptor Activity

Kynurenic acid (KA) functions as a potent endogenous ligand for the aryl hydrocarbon receptor (AhR), inducing IL-6 production and xenobiotic metabolism gene expression at physiologically relevant concentrations with an EC₂₅ of approximately 104 nM [1]. This AhR agonist activity is functionally distinct from KA's NMDA receptor glycine-site antagonism (ED₅₀ ≈ 181 μM) and GPR35 agonism (EC₅₀ ≈ 3.3-39 μM), establishing a concentration-dependent hierarchy of target engagement [1][2]. In contrast, the chlorinated KYNA derivatives 7-Cl-KYNA and 5,7-Cl₂-KYNA were optimized exclusively for enhanced glycine-site NMDA receptor antagonism (IC₅₀ = 0.56 μM and K_B = 65 nM, respectively), and their AhR activity has not been characterized, as their structural modifications prioritize CNS-penetrant prodrug development for neurological indications rather than immunomodulatory applications [3][4].

aryl hydrocarbon receptor immunomodulation transcription factor activation

Optimal Scientific and Industrial Application Scenarios for Kynurenic Acid (CAS 13593-94-7) Based on Quantified Differentiation Evidence


Reference Standard for Glycine-Site NMDA Receptor Antagonist Potency Benchmarking in Medicinal Chemistry SAR Programs

Kynurenic acid (KYNA) serves as the essential low-potency reference compound (functional ED₅₀ ≈ 181 μM) for establishing quantitative structure-activity relationships (SAR) in glycine-site NMDA receptor antagonist optimization programs [1]. The >320-fold and >2,700-fold potency enhancements observed with 7-Cl-KYNA and 5,7-Cl₂-KYNA, respectively, are normalized against KYNA's baseline activity, enabling rigorous potency ranking and the identification of key structural determinants (2-carboxyl group, 4-hydroxy moiety, unsubstituted aromatic ring) that drive affinity improvements [1][2]. Procurement of KYNA is indicated for any laboratory synthesizing or screening novel glycine-site antagonists requiring a validated, well-characterized comparator compound for potency calibration and assay validation [3].

Dissection of NMDA Receptor Subunit-Specific Contributions Using Subunit-Selective Antagonist Pharmacology

KYNA's 4.3-fold selectivity for NR1a/NR2A-containing NMDA receptors (IC₅₀ = 158 μM) over NR1a/NR2B-containing receptors (IC₅₀ = 681 μM) enables subunit-discriminating pharmacological studies that are not readily achievable with the high-potency but non-subunit-selective chlorinated KYNA analogs [1]. This property makes KYNA a valuable tool for electrophysiological and neuropharmacological investigations seeking to parse the distinct contributions of NR2A- versus NR2B-containing NMDA receptors to synaptic plasticity, excitotoxicity, and neuroprotection in native tissue preparations [2]. Laboratories conducting recombinant NMDA receptor subunit expression studies or investigating subunit-specific pathophysiology should prioritize KYNA over 7-Cl-KYNA or 5,7-Cl₂-KYNA when subunit discrimination is required [3].

Endogenous Ligand for GPR35 and Aryl Hydrocarbon Receptor Activation in Immunopharmacology Studies

KYNA is uniquely positioned among kynurenine pathway metabolites as a validated agonist for both GPR35 (EC₅₀ = 3.3-39 μM) and the aryl hydrocarbon receptor (AhR, EC₂₅ ≈ 104 nM), activities that are absent in structurally related metabolites such as picolinic acid (metal ion chelator) and xanthurenic acid (pharmacologically inactive at excitatory pathways) [1][2]. For research programs investigating the intersection of kynurenine pathway metabolism with GPR35-mediated immunomodulation, AhR-dependent transcriptional regulation, or the role of these receptors in cancer immunology and inflammatory disease, KYNA provides a multifunctional endogenous ligand that the synthetic NMDA-focused chlorinated analogs cannot substitute [3][4].

Calibration Standard for HPLC-UV, LC-MS/MS, and UPLC Quantification of Kynurenine Pathway Metabolites in Biological Matrices

KYNA is a required analytical reference standard for the quantification of kynurenine pathway metabolites in biological fluids (CSF, plasma, brain tissue) using validated HPLC-UV, LC-MS/MS, and UPLC methods with detection limits in the 10 pmol/injection range [1]. Its well-characterized chromatographic properties, commercial availability at high purity (>98%), and established solubility profiles (100 mM in water as sodium salt; 50 mM in DMSO) enable robust calibration curve generation and method validation across diverse analytical platforms [2]. Procurement of KYNA reference material is essential for any laboratory conducting metabolomic profiling of the kynurenine pathway in the context of neurodegenerative disease biomarker studies, psychiatric disorder investigations, or pharmacological assessments of kynurenine pathway enzyme inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

66 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kynurenic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.